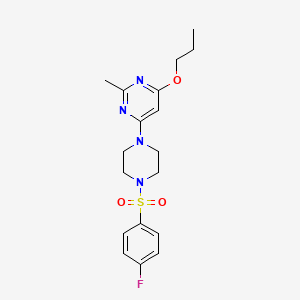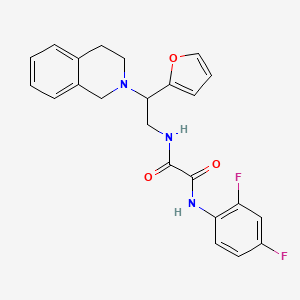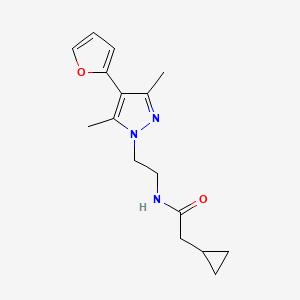![molecular formula C18H15N3O3S2 B2505755 2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 903355-40-8](/img/structure/B2505755.png)
2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide" is a derivative of benzamide, which is a functional group consisting of a benzoyl group attached to an amide group. Benzamide derivatives are known for their diverse biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multistep reactions, as seen in the preparation of novel benzothiazoles, which were characterized using spectroscopy and X-ray diffraction . Similarly, a series of N-(thiazol-2-yl) benzamide derivatives were synthesized and characterized to investigate their gelation behavior . These studies highlight the importance of careful synthesis and characterization in developing new compounds with desired properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. For instance, the single crystal structure of a gelator from the N-(thiazol-2-yl) benzamide series displayed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . The crystal structures of two novel benzothiazoles were also determined, revealing discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, as seen in the synthesis of compounds with anticancer activity . The Diels-Alder reaction is another example, leading to the formation of compounds with specific regioisomers and intramolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the gelation behavior of certain N-(thiazol-2-yl) benzamide derivatives towards ethanol/water and methanol/water mixtures was attributed to their specific non-covalent interactions and methyl functionality . The crystal structures of benzothiazoles provide insights into their stability and potential for forming three-dimensional networks . Additionally, the analgesic activity of certain benzothiazine carboxamides suggests that these compounds can interact with biological targets, which is a critical aspect of their pharmacological profile .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzothiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds have shown promising results, comparable to standard drugs like Adriamycin, indicating their potential as anticancer agents. Molecular docking studies also predict their mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).
Antioxidant Activity
Benzothiazole derivatives have demonstrated the ability to scavenge free radicals and exhibit antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The evaluation of these compounds in models of acetaminophen-induced hepatotoxicity has highlighted their potential in protecting against oxidative damage (Cabrera-Pérez et al., 2016).
Electrochemical Synthesis Applications
Benzothiazoles and thiazolopyridines, related to the specified compound, have been synthesized through an innovative, metal- and reagent-free electrochemical process. This method, catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl radical), represents a greener alternative for creating benzothiazole derivatives, highlighting the compound's potential relevance in sustainable chemistry and materials science (Qian et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces suggests the potential of related compounds, such as the one , in protecting metals from corrosion, which is vital in industrial applications (Hu et al., 2016).
Antimicrobial and Antibacterial Activity
Several benzothiazole and benzamide derivatives have shown significant antimicrobial and antibacterial activities. These compounds have been effective against a range of pathogenic bacteria, indicating their potential in developing new antimicrobial agents. The research into these derivatives underlines the possible application of 2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide in pharmaceuticals and drug development (Yakan et al., 2020).
Wirkmechanismus
Thiazole Moiety
Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-9-19-14-13(25-9)8-7-11-16(14)26-18(20-11)21-17(22)10-5-4-6-12(23-2)15(10)24-3/h4-8H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKHPZODGUEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)


